molecular formula C7H9NO2 B1606159 2-(Aminomethyl)benzene-1,4-diol CAS No. 56865-97-5

2-(Aminomethyl)benzene-1,4-diol

Cat. No. B1606159
CAS RN: 56865-97-5
M. Wt: 139.15 g/mol
InChI Key: KHZCDSSLAQEJBH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzene-1,4-diol , also known by its IUPAC name 2-(aminomethyl)-1,4-benzenediol , is a chemical compound with the molecular formula C<sub>7</sub>H<sub>9</sub>NO<sub>2</sub> . It consists of a benzene ring substituted with an amino group (-NH<sub>2</sub>) and two hydroxyl groups (-OH) at positions 1 and 4. The compound’s structure is shown below:




Synthesis Analysis

The synthesis of 2-(Aminomethyl)benzene-1,4-diol involves several methods, including reductive amination of 1,4-benzoquinone with an amine source (such as formaldehyde and ammonia) or reduction of 1,4-benzoquinone with an amine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product.



Chemical Reactions Analysis



  • Reductive Amination : The compound can undergo reductive amination reactions to form secondary amines. For instance, treatment with an amine and a reducing agent (such as sodium borohydride) leads to the formation of the corresponding secondary amine.




  • Oxidation : Oxidation of 2-(Aminomethyl)benzene-1,4-diol can yield quinones or other oxidized derivatives.




  • Substitution Reactions : The hydroxyl groups can participate in substitution reactions, leading to various derivatives.





Physical And Chemical Properties Analysis


  • Melting Point : The compound has a melting point within the range of X°C to Y°C (specific values may vary based on the form and purity).

  • Solubility : It is soluble in polar solvents such as water, methanol, and ethanol.

  • Color and Odor : Typically appears as a white to off-white solid with no distinct odor.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Enantioselective Synthesis : The compound has been used in palladium-catalyzed annulation reactions to synthesize 2-alkylidene-3-alkyl-1,4-benzodioxanes, demonstrating good yields and high enantiomeric excess (Labrosse, Lhoste, & Sinou, 2000).
  • Antibacterial and Antifungal Properties : Derivatives of 2-(aminomethyl)benzene-1,4-diol have been synthesized and shown to possess promising antibacterial and antifungal activities against tested microorganisms (Narayana, Ashalatha, Raj, & Kumari, 2006).
  • Organic Chemistry and Synthesis : The compound is involved in the conversion of 1,4-diketones into para-disubstituted benzenes, demonstrating its utility in the synthesis of various substituted benzene rings (Ziffle, Cheng, & Clive, 2010).

Pharmaceutical and Medicinal Research

  • Pharmaceutical Applications : 2-(Aminomethyl)benzene-1,4-diol has been studied for its complexation with metal ions in pharmaceutical applications, highlighting its potential in the development of drugs (Kaushik, Bharadwaj, & Jaiswal, 2022).
  • Inhibitor Research : The compound has been identified as a competitive inhibitor of urease, suggesting its potential application in treating conditions like gastritis and peptic ulcer (Xiao Zhu-ping, 2012).

Advanced Materials and Sensor Development

  • Molecular Electronics : Benzene-1,4-dithiol derivatives, closely related to 2-(aminomethyl)benzene-1,4-diol, have been used in the study of molecular-scale electronics, demonstrating the potential of these compounds in the development of molecular junctions (Reed, Zhou, Muller, Burgin, & Tour, 1997).
  • Fluorescent Sensors : Derivatives of this compound have been synthesized and used as fluorescent sensors, particularly for detecting Hg(II) ions in living cells, indicating their application in environmental and biological sensing (Xi, Huang, Liu, Jia, Chen, Xu, & Zeng, 2009).

Safety And Hazards


  • Toxicity : While toxicity data may vary, it is essential to handle this compound with care. Avoid inhalation, ingestion, and skin contact.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Hazard Symbols : Check the safety data sheet for hazard symbols and precautions.


Future Directions

Research on 2-(Aminomethyl)benzene-1,4-diol should focus on:



  • Biological Activity : Investigate its potential as a drug lead or bioactive compound.

  • Derivatives : Explore novel derivatives with improved properties.

  • Mechanistic Studies : Understand its interactions with biological targets.


properties

IUPAC Name

2-(aminomethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZCDSSLAQEJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205394
Record name 1,4-Benzenediol, 2-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)benzene-1,4-diol

CAS RN

56865-97-5
Record name 1,4-Benzenediol, 2-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056865975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Nisler, M Zatloukal, I Popa, K Doležal, M Strnad… - Phytochemistry, 2010 - Elsevier
Recently we reported 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) as the first molecule to antagonize cytokinin activity at the receptor level. Here we report the synthesis and in …
Number of citations: 70 www.sciencedirect.com
F Algi, M Balci - Synthesis, 2009 - thieme-connect.com
A heretofore unexplored library of 1, 4-benzoquinone-containing 1, 2, 3-triazoles was prepared by the application of a highly regioselective copper (I)-catalyzed process. Furthermore, …
Number of citations: 2 www.thieme-connect.com

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